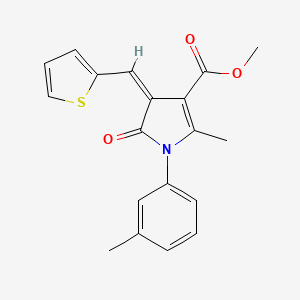
N-(1,1-dimethylpropyl)-3-(isobutyrylamino)benzamide
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-3-(isobutyrylamino)benzamide, commonly known as DIPB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents, such as ethanol and methanol. DIPB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of DIPB is not fully understood, but it is believed to act as an antagonist or inverse agonist at certain receptors, such as the dopamine D2 receptor and the histone deacetylase enzymes. By binding to these receptors, DIPB can modulate their activity and affect downstream signaling pathways. Additionally, DIPB may also have direct effects on cellular processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIPB are diverse and depend on the specific target and context of its use. In general, DIPB has been shown to modulate neurotransmitter release, gene expression, and cell proliferation. In cancer cells, DIPB has been demonstrated to induce apoptosis and inhibit tumor growth. In neuronal cells, DIPB has been shown to enhance dopamine release and improve motor function in animal models of Parkinson's disease. However, the effects of DIPB can also be context-dependent and may vary depending on the specific cell type, dose, and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIPB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, DIPB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DIPB is its potential toxicity and side effects, which can vary depending on the specific target and context of its use. Therefore, caution should be exercised when handling and using DIPB in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of DIPB. One area of interest is the development of DIPB-based drugs for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is the further elucidation of the mechanism of action of DIPB and its effects on cellular processes. Additionally, DIPB could be used as a tool compound to study the structure and function of other proteins and receptors. Finally, the synthesis and characterization of novel DIPB analogs could lead to the discovery of new compounds with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
DIPB has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DIPB has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Parkinson's disease, and Alzheimer's disease. In pharmacology, DIPB has been used as a tool compound to study the mechanism of action of certain receptors, such as the dopamine D2 receptor. In biochemistry, DIPB has been employed as a probe to study the structure and function of certain proteins, such as the histone deacetylase enzymes.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-16(4,5)18-15(20)12-8-7-9-13(10-12)17-14(19)11(2)3/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBOKZPBYSMIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-methyl-2-[(4-nitrobenzoyl)amino]-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate](/img/structure/B4731949.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinyl)benzamide](/img/structure/B4731957.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4731960.png)

![5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4731987.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4731991.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4731993.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4732008.png)
![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)

![1,1''-dimethyl-1'-[(3-nitrophenyl)sulfonyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4732033.png)

![2-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B4732041.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-chloro-2-nitrobenzamide](/img/structure/B4732046.png)
